1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
The compound 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine features a complex heterocyclic architecture with three key components:
Piperazine linker: A flexible six-membered diamine ring that enhances solubility and serves as a spacer between the benzodioxine sulfonyl and triazolopyridazine groups.
3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazine: A bicyclic heteroaromatic system with a triazole fused to pyridazine.
This compound is structurally analogous to bioactive molecules targeting enzymes or receptors, such as kinase inhibitors, where the triazolopyridazine mimics purine bases in ATP-binding pockets.
Properties
IUPAC Name |
6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c1-2-17-20-21-18-5-6-19(22-25(17)18)23-7-9-24(10-8-23)30(26,27)14-3-4-15-16(13-14)29-12-11-28-15/h3-6,13H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATKNCJAQIHVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound involves multiple steps starting from the precursor 2,3-dihydro-1,4-benzodioxine . The general synthetic route includes:
- Formation of sulfonamide : The reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with a sulfonyl chloride under basic conditions.
- Piperazine coupling : The subsequent reaction with a piperazine derivative containing a triazole moiety to introduce the desired functional groups.
Enzyme Inhibition
Research has demonstrated that derivatives of benzodioxine exhibit significant enzyme inhibitory activity. For instance:
- Alpha-glucosidase and Acetylcholinesterase Inhibition : Compounds similar to the target molecule have shown promising results in inhibiting these enzymes, which are crucial for managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Antimicrobial Activity
Several studies have indicated that benzodioxine derivatives possess antimicrobial properties:
- Antibacterial and Antifungal Effects : Compounds within this class have been evaluated for their efficacy against various bacterial strains and fungi, showcasing potential as therapeutic agents .
Anti-inflammatory Properties
The compound's structure suggests possible anti-inflammatory activity:
- Mechanism of Action : It may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .
Case Studies
Recent case studies have highlighted the biological significance of similar compounds:
- Study on Benzodioxine Derivatives : A study reported that derivatives exhibited significant inhibition against acetylcholinesterase and alpha-glucosidase enzymes. These findings support the potential use of such compounds in treating neurodegenerative diseases and metabolic disorders .
- Antimicrobial Screening : Another investigation assessed the antibacterial activity against Gram-positive and Gram-negative bacteria, revealing that certain benzodioxine derivatives had notable inhibitory effects .
Research Findings
A comprehensive review of literature indicates several key findings regarding the biological activity of related compounds:
- Diversity in Activity : The benzodioxine framework allows for modifications that can enhance biological activity across various targets.
- Structure-Activity Relationship (SAR) : Variations in substituents on the benzodioxine core significantly influence biological outcomes, emphasizing the importance of SAR studies in drug design .
Data Tables
Scientific Research Applications
Research indicates that this compound exhibits promising biological properties:
- Enzyme Inhibition : Studies have shown that derivatives of benzodioxine sulfonamides can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
- Antimicrobial Properties : Compounds containing the benzodioxine structure have been evaluated for their antimicrobial activities against various pathogens. The presence of sulfonamide groups often enhances their efficacy .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antidiabetic Agents : Due to its ability to inhibit α-glucosidase, this compound may serve as a lead structure for developing new antidiabetic medications aimed at managing postprandial blood glucose levels.
- Neuroprotective Agents : Given its activity against acetylcholinesterase, it may also be explored for neuroprotective therapies in conditions like Alzheimer's Disease.
Case Studies
Several studies have documented the efficacy of related compounds:
- Study on Enzyme Inhibition : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis and evaluation of various sulfonamides derived from benzodioxine. These compounds were screened for their inhibitory effects on α-glucosidase and acetylcholinesterase, showing promising results for T2DM and AD treatments .
- Antimicrobial Screening : Another research article investigated the antimicrobial properties of benzodioxine derivatives. The findings indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyridazine Derivatives
The triazolopyridazine core is critical for biological activity. Key comparisons include:
- Ethyl vs.
Sulfonyl Group Variations
| Sulfonyl Group | Example Compound | Electronic Effects | Binding Affinity (Hypothetical) |
|---|---|---|---|
| Benzodioxine sulfonyl | Target compound | Electron-donating (O-atoms) | High (due to H-bonding) |
| Phenyl sulfonyl | Analogous aryl-sulfonyl derivatives | Neutral/mildly electron-withdrawing | Moderate |
| Naphthyl sulfonyl | Bulky analogs | Steric hindrance dominates | Variable |
- The benzodioxine sulfonyl group in the target compound may improve solubility and target interaction compared to simpler aryl sulfonyl groups.
Pharmacokinetic Considerations
- Piperazine Linker : Compared to morpholine or piperidine linkers, piperazine offers greater conformational flexibility and basicity, which may influence blood-brain barrier penetration or metabolic stability.
Key Observations
Synthesis : The triazolopyridazine core in the target compound is likely synthesized via methods analogous to , but with ethyl substitution requiring tailored alkylation steps .
Structure-Activity Relationship (SAR) :
- Ethyl > Methyl: Higher lipophilicity improves cellular uptake.
- Benzodioxine sulfonyl > Phenyl sulfonyl: Enhanced solubility and target engagement.
Toxicity: No direct evidence of carcinogenicity, unlike heterocyclic amines in processed meats (e.g., IQ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
